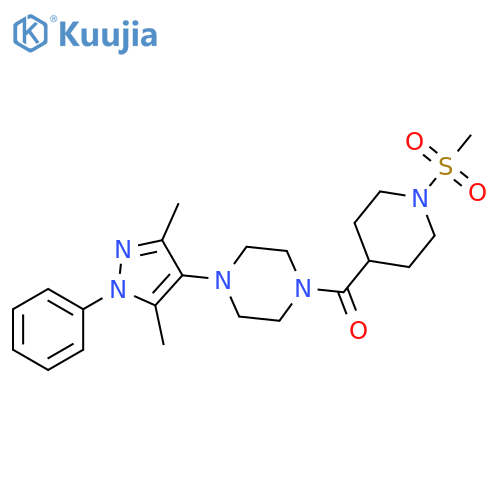Cas no 1251622-81-7 (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine)

1251622-81-7 structure
商品名:1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- [4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine
- VU0530474-1
- SR-01000926712-1
- 1251622-81-7
- (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- SR-01000926712
- F6043-0438
- AKOS024268180
-
- インチ: 1S/C22H31N5O3S/c1-17-21(18(2)27(23-17)20-7-5-4-6-8-20)24-13-15-25(16-14-24)22(28)19-9-11-26(12-10-19)31(3,29)30/h4-8,19H,9-16H2,1-3H3
- InChIKey: ZCHKLUHNJIRJEE-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2=C(C)N(C3=CC=CC=C3)N=C2C)CC1)(C1CCN(S(C)(=O)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 445.21476104g/mol
- どういたいしつりょう: 445.21476104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 87.1Ų
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6043-0438-2μmol |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6043-0438-2mg |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6043-0438-1mg |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 1mg |
$54.0 | 2023-09-09 |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 関連文献
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1251622-81-7 (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
